Tirofiban - 144494-65-5

Tirofiban

Catalog Number: EVT-285737
CAS Number: 144494-65-5
Molecular Formula: C22H36N2O5S
Molecular Weight: 440.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tirofiban is a synthetic, non-peptide molecule classified as a platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor antagonist. [, , , ] These receptors play a crucial role in platelet aggregation, the process of platelets clumping together to form blood clots. [, , ] In scientific research, Tirofiban is used as a tool to study platelet function and the role of GP IIb/IIIa receptors in various physiological and pathological processes, particularly in cardiovascular research. [, , , ]

Synthesis Analysis

While specific details of Tirofiban synthesis are not extensively discussed in the provided abstracts, one paper mentions the use of radiolabeled Tirofiban synthesized with either a tritium ((3)H) label incorporated into the phenyl ring of the tyrosinyl residue or a carbon-14 ((14)C) label in the butane sulfonyl moiety. [] This suggests the utilization of organic synthesis techniques and radiolabeling strategies for research purposes.

Molecular Structure Analysis

Metabolic studies in rats revealed limited metabolism of Tirofiban. [] Rat liver microsomes showed minor conversion to two metabolites: one resulting from O-dealkylation catalyzed by CYP3A2 and the other identified as a 2-piperidone analog of Tirofiban. [] No Phase II biotransformation (conjugation reactions) was observed in microsomes fortified with uridine-5'-diphospho-alpha-D-glucuronic acid. []

Mechanism of Action

Tirofiban acts as a potent and specific antagonist of the fibrinogen receptor, specifically targeting the GP IIb/IIIa receptor on the surface of platelets. [, , , , ] This receptor plays a crucial role in platelet aggregation by binding to fibrinogen, a protein involved in clot formation. [, , , ] By blocking the GP IIb/IIIa receptor, Tirofiban prevents fibrinogen binding and inhibits platelet aggregation. [, , , , ]

Physical and Chemical Properties Analysis

Limited information on the physical and chemical properties of Tirofiban is available within the provided abstracts. One study mentions a short plasma half-life in both rats and dogs, indicating rapid clearance from circulation. [] The same study reports that Tirofiban does not accumulate in tissues other than those of the vasculature and excretory organs. []

Applications
  • Investigating the effects of Tirofiban on myocardial damage and clinical outcomes in patients with acute coronary syndromes undergoing percutaneous coronary interventions (PCI). [, , , , , , ] Studies have explored the impact of different administration timings (upstream vs. downstream) on myocardial damage markers like cardiac troponin I (cTnI) and CK-MB, as well as long-term outcomes such as major adverse cardiovascular events (MACE). [, , , , ]
  • Evaluating the safety and efficacy of Tirofiban in acute ischemic stroke patients treated with endovascular thrombectomy (ET). [, , , , , ] Research has focused on the impact of Tirofiban on outcomes such as symptomatic intracranial hemorrhage (sICH), mortality, recanalization rates, and functional recovery. [, , , , , ]
  • Exploring the potential of radiolabeled Tirofiban as a radiopharmaceutical for the detection of deep vein thrombosis (DVT). [] Research indicates that technetium-99m (99mTc)-labeled Tirofiban can localize around induced DVT in rats, suggesting its potential use in imaging studies. []
  • Studying the effects of Tirofiban on no-reflow phenomenon, endothelial function, and inflammatory factors in animal models of myocardial ischemia/reperfusion injury. [, ] Research indicates that Tirofiban may improve endothelial function and reduce inflammatory responses, potentially contributing to its therapeutic benefits. [, ]
  • Developing novel drug delivery systems for Tirofiban. [] Research focuses on improving its therapeutic efficacy and duration of action by encapsulating it in nanocarriers or incorporating it into composite systems like liposomes/chitosan scaffold/human fibrin gel. []
Future Directions
  • Further investigation is needed to optimize Tirofiban dosing regimens, particularly in patients with renal impairment. [] Research should focus on identifying individualized dosing strategies to maximize efficacy while minimizing the risk of adverse events.
  • More research is needed to determine the long-term effects of Tirofiban use, particularly in terms of cardiovascular outcomes and safety. [, , ] Long-term follow-up studies are crucial to assess the durability of its benefits and identify any potential delayed adverse effects.
  • Exploring the use of Tirofiban in combination with other antiplatelet agents or novel therapeutic approaches. [, ] Research could focus on identifying synergistic combinations that provide enhanced efficacy in preventing thrombotic events.
  • Development of new delivery systems for targeted and controlled release of Tirofiban to specific sites of action. [, ] This could potentially improve therapeutic outcomes and reduce systemic side effects.
  • Further investigation into the non-platelet-mediated effects of Tirofiban, such as its potential anti-inflammatory and endothelial protective properties. [, ]

Properties

CAS Number

144494-65-5

Product Name

Tirofiban

IUPAC Name

(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid

Molecular Formula

C22H36N2O5S

Molecular Weight

440.6 g/mol

InChI

InChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26)/t21-/m0/s1

InChI Key

COKMIXFXJJXBQG-NRFANRHFSA-N

SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O

Solubility

Very slightly soluble
3.17e-03 g/L

Synonyms

Aggrastat
Agrastat
L 700,462
L 700462
L-700,462
L-700462
L700,462
MK 383
MK-383
N-(butylsulfonyl)-O-(4-(4-piperidyl)butyl)-L-tyrosine
tirofiban
tirofiban hydrochloride
tirofiban hydrochloride monohydrate

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O

Isomeric SMILES

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.